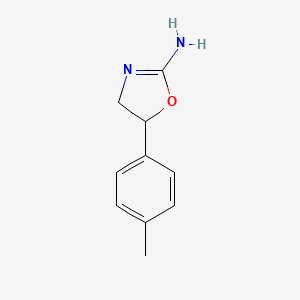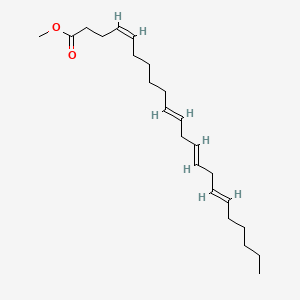
3,7-Dichloroquinolin-8-carbonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dichloroquinolin-8-carbonyl Chloride: is a chemical compound with the molecular formula C₁₀H₄Cl₃NO and a molecular weight of 260.5 . It is an intermediate in the synthesis of various herbicidal compounds, including Quintrione . This compound is characterized by the presence of a chloro-substituted quinoline group and a carbonyl chloride moiety, making it a valuable building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dichloroquinolin-8-carbonyl Chloride typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 3,7-dichloroquinoline-8-carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3,7-Dichloroquinolin-8-carbonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3,7-dichloroquinoline-8-carboxylic acid.
Common Reagents and Conditions:
Thionyl Chloride (SOCl₂): Used for the conversion of carboxylic acids to acid chlorides.
Amines, Alcohols, and Thiols: Used in nucleophilic substitution reactions to form various derivatives.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
3,7-Dichloroquinoline-8-carboxylic acid: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
Chemistry: 3,7-Dichloroquinolin-8-carbonyl Chloride is used as a building block in the synthesis of various heterocyclic compounds. It is particularly valuable in the development of herbicides and pesticides .
Biology and Medicine: The compound’s derivatives have shown potential in biological applications, including as inhibitors of specific enzymes and as antimicrobial agents .
Industry: In the agricultural industry, this compound is used in the synthesis of herbicidal compounds like Quintrione, which are effective in controlling weed growth .
Mecanismo De Acción
The mechanism of action of 3,7-Dichloroquinolin-8-carbonyl Chloride and its derivatives involves the inhibition of specific enzymes and pathways in target organisms. For example, quinclorac, a derivative of this compound, acts as a lipase inhibitor, disrupting lipid metabolism in weeds . The chloro-substituted quinoline group plays a crucial role in binding to the active site of the target enzyme, leading to its inhibition .
Comparación Con Compuestos Similares
Quinclorac (3,4-dichloro-8-quinolinecarboxylic acid): A herbicide with a similar chloro-substituted quinoline structure.
Pretilachlor: Another herbicide that shares structural similarities with 3,7-Dichloroquinolin-8-carbonyl Chloride.
Uniqueness: this compound is unique due to its specific substitution pattern and reactivity. Its ability to form a wide range of derivatives through nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C10H4Cl3NO |
|---|---|
Peso molecular |
260.5 g/mol |
Nombre IUPAC |
3,7-dichloroquinoline-8-carbonyl chloride |
InChI |
InChI=1S/C10H4Cl3NO/c11-6-3-5-1-2-7(12)8(10(13)15)9(5)14-4-6/h1-4H |
Clave InChI |
UTLUHRLLWAIKEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol](/img/structure/B13410176.png)




![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]-](/img/structure/B13410200.png)







